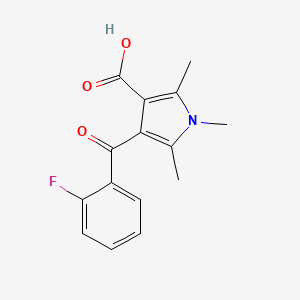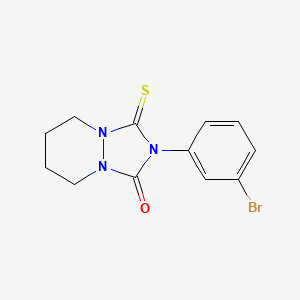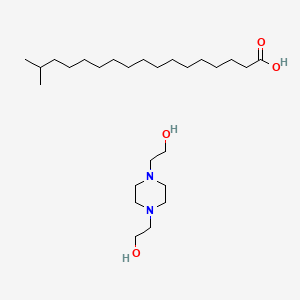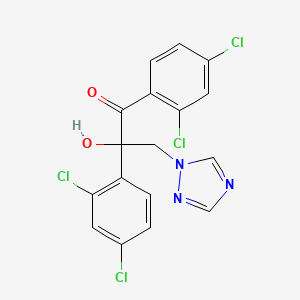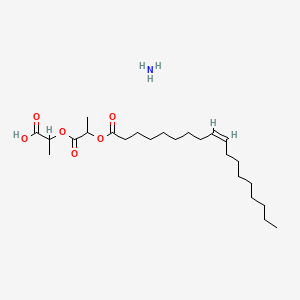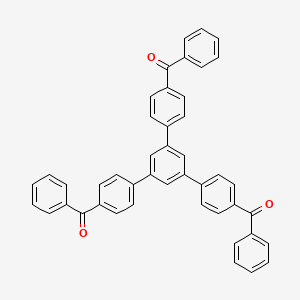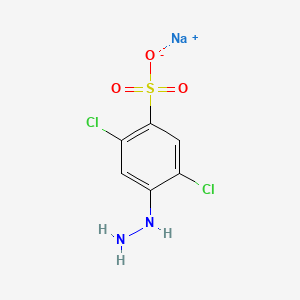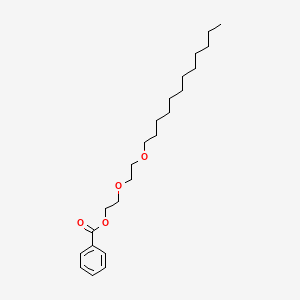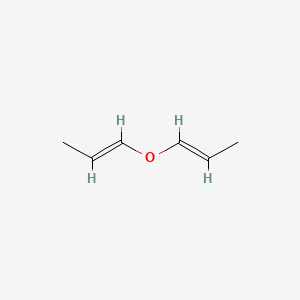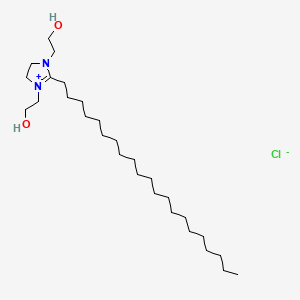
2-Henicosyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Henicosyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride is a synthetic organic compound with the molecular formula C28H57N2O2Cl. It is a member of the imidazolium family, which is known for its diverse applications in various fields, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Henicosyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride typically involves the following steps:
Formation of the Imidazole Ring: The initial step involves the formation of the imidazole ring through a cyclization reaction. This is achieved by reacting a suitable diamine with a diacid or its derivative under acidic conditions.
Alkylation: The imidazole ring is then alkylated using a long-chain alkyl halide, such as henicosyl chloride, in the presence of a base like potassium carbonate.
Hydroxyethylation: The alkylated imidazole is further reacted with ethylene oxide to introduce the hydroxyethyl groups at the 1 and 3 positions of the imidazole ring.
Quaternization: Finally, the compound is quaternized by reacting it with hydrochloric acid to form the chloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The key steps include:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.
化学反応の分析
Types of Reactions
2-Henicosyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The imidazolium ring can be reduced to form imidazoline derivatives.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halide exchange reactions are typically carried out using sodium or potassium salts of the desired anion.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Imidazoline derivatives.
Substitution: Corresponding halide salts.
科学的研究の応用
2-Henicosyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including alkylation and acylation reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
作用機序
The mechanism of action of 2-Henicosyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also interact with enzymes and other proteins, inhibiting their activity. The hydroxyethyl groups play a crucial role in enhancing the compound’s solubility and bioavailability .
類似化合物との比較
Similar Compounds
- 2-Henicosyl-3-[1-(stearoylamino)ethyl]-3-imidazoline-3-ium
- 1-[1-(Henicosanoylamino)ethyl]-2-icosyl-1-imidazoline-1-ium
- 2-Henicosyl-3-[2-(nonadecanoylamino)ethyl]-3-imidazoline-3-ium
Uniqueness
2-Henicosyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride is unique due to its dual hydroxyethyl groups, which enhance its solubility and reactivity. This makes it more versatile in various applications compared to similar compounds that lack these functional groups .
特性
CAS番号 |
93762-27-7 |
|---|---|
分子式 |
C28H57ClN2O2 |
分子量 |
489.2 g/mol |
IUPAC名 |
2-[2-henicosyl-3-(2-hydroxyethyl)-4,5-dihydroimidazol-3-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C28H57N2O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-28-29(24-26-31)22-23-30(28)25-27-32;/h31-32H,2-27H2,1H3;1H/q+1;/p-1 |
InChIキー |
ARADQNGZAAPCKT-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCC1=[N+](CCN1CCO)CCO.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


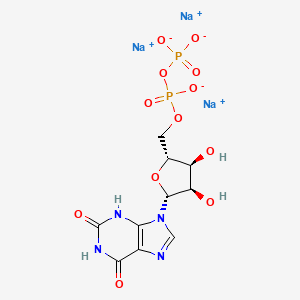


![2-Ethyl-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine](/img/structure/B12678278.png)
